molecular formula C10H9F2NO2 B1490038 4-(3,3-Difluoroazetidin-1-yl)benzoic acid CAS No. 1781193-16-5

4-(3,3-Difluoroazetidin-1-yl)benzoic acid

Cat. No.: B1490038
CAS No.: 1781193-16-5
M. Wt: 213.18 g/mol
InChI Key: PVFYPKTYRWLHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluoroazetidin-1-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a difluoroazetidine ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-difluoroazetidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the difluoroazetidine ring. One common approach is the cyclization of appropriate precursors under acidic conditions. The benzoic acid moiety can be introduced through subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Difluoroazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be employed to modify the difluoroazetidine ring.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroazetidine ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced derivatives of the difluoroazetidine ring.

  • Substitution: Substituted difluoroazetidine derivatives.

Scientific Research Applications

4-(3,3-Difluoroazetidin-1-yl)benzoic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3,3-difluoroazetidin-1-yl)benzoic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include binding to specific sites and modulating biological processes.

Comparison with Similar Compounds

  • 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride

  • 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde

Uniqueness: 4-(3,3-Difluoroazetidin-1-yl)benzoic acid is unique due to its specific structural features, which differentiate it from other compounds in the same class

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Properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-10(12)5-13(6-10)8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFYPKTYRWLHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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